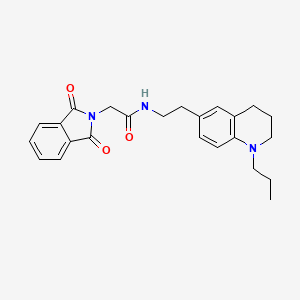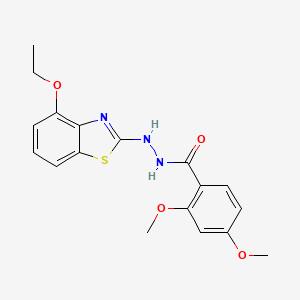
2-(2-chlorophenyl)-N-(3-hydroxypropyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-chlorophenyl)-N-(3-hydroxypropyl)acetamide, also known as propacetamol, is a prodrug of paracetamol, which is widely used as an analgesic and antipyretic drug. It is a white crystalline powder that is soluble in water and ethanol. Propacetamol is converted into paracetamol in the body by hydrolysis, which is a process that is catalyzed by esterases. This drug is used for the treatment of mild to moderate pain, fever, and inflammation.
Applications De Recherche Scientifique
Synthetic Organic Chemistry
2-(2-chlorophenyl)-N-(3-hydroxypropyl)acetamide and its derivatives play a crucial role in synthetic organic chemistry, particularly in the development of chemoselective N-acylation reagents. Research in this area has led to the creation of compounds exhibiting superior chemoselectivity compared to existing N-acylation agents. This is significant for the synthesis of complex molecules, potentially offering new pathways in drug development and materials science. For instance, the development of chiral ligands based on the N-Ar axis has shown promising results in asymmetric catalysis, a critical process in the production of optically active pharmaceuticals (Kondo & Murakami, 2001).
Environmental Impacts
The environmental behavior of compounds related to 2-(2-chlorophenyl)-N-(3-hydroxypropyl)acetamide, particularly chlorophenols, has been extensively studied. These compounds, due to their toxicity and persistence, pose risks to aquatic life and ecosystems. Studies have shown that chlorophenols can be moderate to highly persistent in the environment, depending on conditions, and may exert toxic effects on aquatic organisms upon long-term exposure. The bioaccumulation potential of these compounds is considered low, but their presence in water bodies can lead to significant environmental and health issues due to their strong organoleptic effects (Krijgsheld & Gen, 1986).
Moreover, research on the degradation of chlorophenols using advanced methods like zero-valent iron (ZVI) and bimetallic systems has shown potential for efficient decontamination strategies. These methods offer promising avenues for the removal of chlorophenols from polluted water sources, highlighting the intersection of synthetic chemistry and environmental engineering in addressing pollution (Gunawardana, Singhal, & Swedlund, 2011).
Propriétés
IUPAC Name |
2-(2-chlorophenyl)-N-(3-hydroxypropyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO2/c12-10-5-2-1-4-9(10)8-11(15)13-6-3-7-14/h1-2,4-5,14H,3,6-8H2,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWXBNFCQYYQVPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(=O)NCCCO)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-(Trifluoromethyl)-5h,7h,8h-pyrano[4,3-c]pyridazin-3-ol](/img/structure/B2589060.png)


![2-[1-[(5-Methyl-1,2-oxazol-3-yl)methyl]piperidin-4-yl]-6-phenylpyridazin-3-one](/img/structure/B2589065.png)


![5-methyl-N-[4-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]thiophene-2-sulfonamide](/img/structure/B2589072.png)
![5-Chloro-2-[(pyridin-3-yl)methoxy]pyridine](/img/structure/B2589074.png)
![6-Methyl-2-phenyl-4-(3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)quinoline](/img/structure/B2589075.png)
![N-(2-ethoxyphenyl)-2-[2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide](/img/structure/B2589078.png)


![4-tert-butyl 6-ethyl hexahydrofuro[3,2-b]pyridine-4,6(2H)-dicarboxylate](/img/structure/B2589081.png)